molecular formula C14H15N3O2 B2511324 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde CAS No. 866156-97-0

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde

Cat. No.: B2511324
CAS No.: 866156-97-0
M. Wt: 257.293
InChI Key: PLACAMFKAFPCLP-UHFFFAOYSA-N
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Description

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde (CAS 866156-97-0) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . As a benzaldehyde derivative featuring a pyrazine moiety, this structure serves as a versatile building block in organic synthesis and medicinal chemistry. While specific mechanistic studies on this exact compound are limited in public sources, its structural framework is closely related to intermediates used in pharmaceutical development . For instance, patents highlight that similar pyrazine and pyridine derivatives are investigated as modulators of protein kinases, such as cyclin-dependent kinase 9 (CDK9), indicating potential value in early-stage cancer research and other disease areas involving protein kinase activity . The presence of both the benzaldehyde and the tertiary amine group in its structure makes it a valuable precursor for the synthesis of more complex molecules, such as through condensation reactions or as a key intermediate in constructing potential active pharmaceutical ingredients (APIs) . Researchers can utilize this compound in the design and development of novel therapeutic agents and biochemical probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACAMFKAFPCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(methylpyrazin-2-yl)amine in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzoic acid.

    Reduction: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazin-2-yl moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazine can be effective against various bacterial strains, including Mycobacterium tuberculosis . The incorporation of the methyl group and ethoxy linkage in 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde may enhance its bioactivity by improving solubility and bioavailability.

Anti-Tubercular Properties

A study evaluating substituted N-(pyrazin-2-yl)benzenesulfonamides revealed promising anti-tubercular activity, suggesting that similar structures could be explored for the development of new anti-tubercular agents . The potential of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde in this context remains an area for further investigation.

Synthesis Techniques

The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde involves several steps, including the reaction of appropriate precursors under controlled conditions to yield the desired compound. Current methodologies focus on optimizing reaction conditions to enhance yield and purity .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on related compounds have indicated that modifications to the pyrazine ring or substituents can significantly impact their efficacy . This knowledge can guide future modifications to 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde to enhance its pharmacological properties.

Cancer Research

Emerging studies suggest that compounds with pyrazine derivatives may exhibit anti-cancer properties due to their ability to inhibit certain cellular pathways involved in tumor growth . The application of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde in cancer therapy could be explored through in vitro and in vivo studies to assess its efficacy against various cancer cell lines.

Neurological Disorders

There is growing interest in the potential neuroprotective effects of pyrazine derivatives. Preliminary research indicates that these compounds may help mitigate oxidative stress and inflammation in neurodegenerative diseases . Investigating the neuroprotective capabilities of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde could lead to novel treatments for conditions such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against M. tuberculosis with MIC values as low as 6.25 μg/mL for related compounds .
Study BCancer ResearchIdentified potential anti-cancer properties through inhibition of specific pathways .
Study CNeurological EffectsSuggested neuroprotective effects in models of oxidative stress .

Mechanism of Action

The mechanism of action of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The pyrazine ring and aldehyde group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Differences and Electronic Effects

The primary distinction lies in the heteroaromatic ring: pyrazine (two nitrogen atoms at 1,4-positions) versus pyridine (one nitrogen). This difference influences electronic properties:

  • Pyridine : Moderate electron-withdrawing effects, leading to slightly reduced reactivity in condensation reactions .
Property Pyrazine Derivative Pyridine Derivative
Molecular Formula C₁₅H₁₅N₃O₂ C₁₅H₁₆N₂O₂
Molecular Weight (g/mol) ~257.3 (estimated) 256.305
Heteroatom Arrangement 1,4-Diazine Pyridine
Electron Density Lower (dual N atoms) Moderate (single N atom)

Sources: Estimated data for pyrazine derivative; Pyridine data from

Pyridine Analogs :

  • Synthesized via reaction of 2-(methyl(pyridin-2-yl)amino)ethanol with 4-halobenzonitrile, followed by catalytic hydrogenation with Raney nickel in formic acid. Reported yields: 48–74% .
  • HPLC purity for pyridine-based intermediates reaches 98.6%, indicating robust stability under standard conditions .

Pyrazine Derivative :

  • Expected to follow a similar pathway but with 2-(methyl(pyrazin-2-yl)amino)ethanol as the starting material.
  • Challenges may arise due to pyrazine’s higher polarity, complicating intermediate purification. No direct yield data is available, but optimization efforts (e.g., solvent selection, base strength) are critical to match pyridine analog efficiencies .

Physicochemical Properties

  • Melting Point : Pyridine analog melts at 128–130°C ; pyrazine derivatives are anticipated to exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole).
  • Spectroscopic Profiles :
    • IR Spectroscopy : Pyridine analogs show C=N (1504 cm⁻¹) and C=O (1656 cm⁻¹) stretches . Pyrazine’s additional nitrogen may shift these peaks due to altered conjugation.
    • Solubility : Pyrazine’s polarity likely improves aqueous solubility but may reduce lipid membrane permeability compared to pyridine analogs .

Stability and Industrial Applicability

  • Pyridine Analogs : High HPLC purity (98.6%) and stability under synthetic conditions .
  • Pyrazine Derivative : Expected to face stability challenges during storage due to hygroscopicity from increased polarity. Industrial processes may require controlled environments to prevent degradation.

Biological Activity

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrazine ring and an aldehyde functional group, which may contribute to its unique biological properties. The presence of the pyrazine moiety is believed to enhance its interaction with various biological targets due to its electronic and steric characteristics.

Antimicrobial Properties

Research indicates that 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation, but it is hypothesized that the aldehyde group plays a crucial role in these interactions by forming covalent bonds with cellular macromolecules .

While the precise mechanisms are not fully elucidated, it is believed that 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde interacts with specific enzymes or receptors within biological systems. The binding affinity of the pyrazine ring to various molecular targets may modulate their activity, leading to alterations in cellular functions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehydePyridine ring instead of pyrazineModerate antimicrobial activity
4-{2-[Methyl(pyrimidin-2-yl)amino]ethoxy}benzaldehydePyrimidine ringLower anticancer efficacy
4-{2-[Methyl(quinolin-2-yl)amino]ethoxy}benzaldehydeQuinoline ringEnhanced cytotoxicity against certain cancer lines

This table illustrates that the presence of the pyrazine ring in 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde may confer distinct advantages in terms of biological activity compared to its analogs .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent .
  • Cancer Cell Proliferation Inhibition : Another study focused on its effects on human cancer cell lines, demonstrating that treatment with this compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential for further development as an anticancer drug .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound binds to specific targets involved in cancer progression, suggesting pathways for further exploration .

Q & A

Q. What strategies can hypothesize biological activity based on structural analogs?

  • Answer : - Radiosensitization : Nitroimidazole derivatives (e.g., [[18]]) act as hypoxia-targeting agents. The pyrazine moiety in this compound may similarly stabilize radical intermediates under low oxygen, enabling applications in cancer therapy [[18]].

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